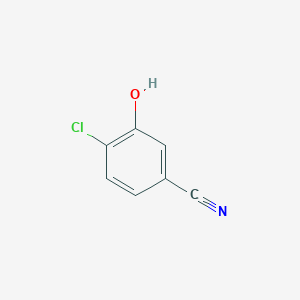

4-Chloro-3-hydroxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has a molecular weight of 153.57 .

Molecular Structure Analysis

The InChI code for 4-Chloro-3-hydroxybenzonitrile is 1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H . The InChI key is KRDRCVJCTNBELJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Chloro-3-hydroxybenzonitrile is a solid at room temperature . The storage temperature is recommended to be at room temperature in an inert atmosphere .科学的研究の応用

Green Synthesis of Benzonitrile

4-Chloro-3-hydroxybenzonitrile can be used in the green synthesis of benzonitrile . This process uses ionic liquid as the recycling agent, eliminating the need for metal salt catalysts and simplifying the separation process . The ionic liquid exhibits multiple roles of co-solvent, catalysis, and phase separation .

Production of Benzoguanamine

Benzonitrile, which can be synthesized from 4-Chloro-3-hydroxybenzonitrile, is a prominent intermediate for the production of benzoguanamine . Benzoguanamine is widely used in advanced coatings .

Synthesis of Benzoic Acid

Benzonitrile, synthesized from 4-Chloro-3-hydroxybenzonitrile, plays a key role in the synthesis of benzoic acid . Benzoic acid is a common preservative in the food industry and is also used in the manufacture of various other chemicals .

Production of Benzylamine

Benzonitrile, which can be produced from 4-Chloro-3-hydroxybenzonitrile, is used in the synthesis of benzylamine . Benzylamine is used in the manufacture of pharmaceuticals, in the synthesis of organic compounds, and as a flavoring agent .

Synthesis of Benzamide

Benzonitrile, derived from 4-Chloro-3-hydroxybenzonitrile, is used in the synthesis of benzamide . Benzamide is used as a plasticizer and as a solvent in various industries .

Production of Pesticides and Dyes

Benzonitrile, which can be synthesized from 4-Chloro-3-hydroxybenzonitrile, is used in the production of pesticides and dyes . This highlights the importance of 4-Chloro-3-hydroxybenzonitrile in these industries .

Safety and Hazards

4-Chloro-3-hydroxybenzonitrile is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Benzonitriles, in general, are known to play key roles in the synthesis of various compounds including benzoic acid, benzylamine, benzamide, pesticides, and dyes .

Mode of Action

It’s known that benzonitriles can undergo reactions at the benzylic position . In these reactions, a nucleophile can attack the carbon atom at the same time that the leaving group departs, forming a new bond .

Biochemical Pathways

Benzonitriles are versatile chemicals that are used as intermediates in the synthesis of various compounds, suggesting that they may be involved in multiple biochemical pathways .

Result of Action

Given its use in the synthesis of various compounds, it can be inferred that its action results in the formation of these compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-hydroxybenzonitrile. For instance, the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

特性

IUPAC Name |

4-chloro-3-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRCVJCTNBELJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-hydroxybenzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)

![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)